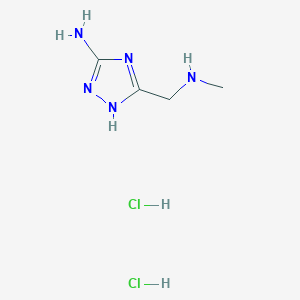
5-(メチルアミノメチル)-1H-1,2,4-トリアゾール-3-アミン;二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (methylamine), and the triazole compound are reacted together.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted triazole derivatives.
作用機序
The mechanism of action of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
5-Methylaminomethyl-2-thiouridine: A similar compound with a sulfur atom in place of one of the nitrogen atoms in the triazole ring.
5-Methylaminomethyl-2-selenouridine: A similar compound with a selenium atom in place of one of the nitrogen atoms in the triazole ring.
Uniqueness
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride is unique due to its specific triazole structure and the presence of the methylaminomethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-6-2-3-7-4(5)9-8-3;;/h6H,2H2,1H3,(H3,5,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZSLIIBMRNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
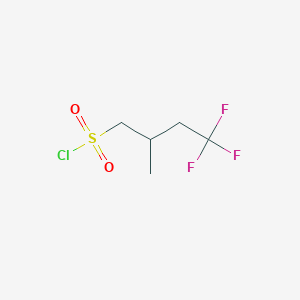
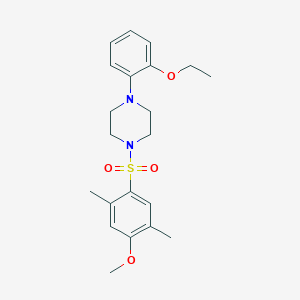
![2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2585625.png)
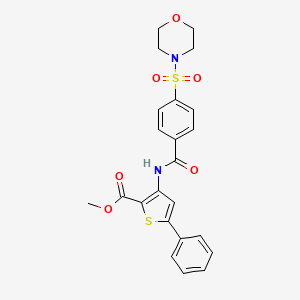
![4-Chloro-2-[(3-nitroanilino)methyl]benzenol](/img/structure/B2585627.png)
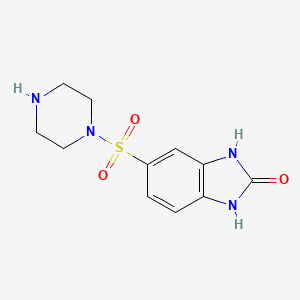
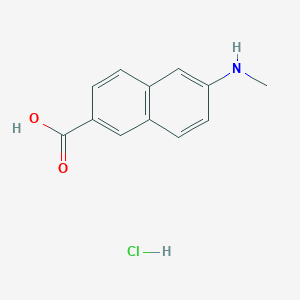
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)
![2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2585631.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2585632.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2585633.png)
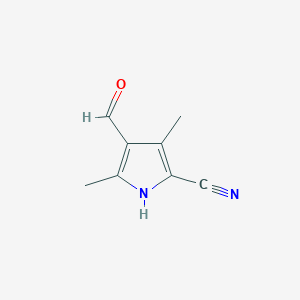
![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2585640.png)
